(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound of interest has been investigated for its potential in the synthesis of antimicrobial agents. Studies on related chemical structures have demonstrated the process of synthesizing novel derivatives that exhibit antimicrobial activity. For instance, derivatives of pyridine, showcasing a structure-function relationship where the introduction of certain substituents can significantly enhance antimicrobial properties against a variety of bacterial and fungal strains. This highlights the compound's relevance in developing new antimicrobial drugs (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity of Triazole Analogues
Another research avenue explores the synthesis of triazole analogues incorporating structures similar to the compound . These studies have synthesized a series of novel compounds evaluated for their antibacterial activities against human pathogens. Some derivatives demonstrated significant inhibition of bacterial growth, suggesting the potential of such compounds in the development of new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Role in Neuropharmacology
Research on structurally related compounds has explored their role in neuropharmacology, particularly as potential imaging agents for neurological disorders such as Parkinson's disease. The development of radiotracers for positron emission tomography (PET) imaging is crucial for understanding the pathophysiology of neurological conditions and for the advancement of therapeutic strategies. Synthesis of specific PET agents targeting enzymes or receptors involved in these disorders demonstrates the broader applicability of compounds with similar chemical structures in neuroscientific research (Wang, Gao, Xu, & Zheng, 2017).
Exploration of Non-covalent Interactions
The study of non-covalent interactions, such as halogen bonding and lone pair-π interactions, in the crystal packing of derivatives, provides insight into the structural requirements for biological activity. Such research is vital for the design of new molecules with enhanced biological or pharmacological properties, indicating the importance of these interactions in drug design and molecular engineering (Sharma, Mohan, Gangwar, & Chopra, 2019).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O2/c1-2-31-16-8-6-15(7-9-16)29-19(24-25-26-29)14-27-10-12-28(13-11-27)21(30)20-17(22)4-3-5-18(20)23/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJQVFSXSMAAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.